4-Methoxyfuro[3,2-d]pyrimidine
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Overview
Description
4-Methoxyfuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-4-methoxyfuro[3,2-d]pyrimidine as an intermediate . The reaction conditions often include the use of strong bases such as n-butyllithium in tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires stringent control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyfuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the methoxy group with other functional groups.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furo[3,2-d]pyrimidines.
Oxidation Reactions: Major products include this compound-6-carboxylic acid.
Scientific Research Applications
4-Methoxyfuro[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-d]pyrimidine involves its interaction with protein kinases. These enzymes are crucial for cell signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-Methoxyfuro[3,2-d]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its methoxy group and the furan ring contribute to its reactivity and potential as a medicinal compound .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 |
InChI Key |
AEBJATSPZHISAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1OC=C2 |
Origin of Product |
United States |
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